1-Pyrroline-4-hydroxy-2-carboxylate 1-Pyrroline-4-hydroxy-2-carboxylate 1-Pyrroline-4-hydroxy-2-carboxylate, also known as 4-hydroxy-1-pyrroline-2-carboxylate, belongs to the class of organic compounds known as pyrrolines. Pyrrolines are compounds containing a pyrroline ring, which is a five-member unsaturated aliphatic ring with one nitrogen atom and four carbon atoms. 1-Pyrroline-4-hydroxy-2-carboxylate is soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, 1-pyrroline-4-hydroxy-2-carboxylate is primarily located in the cytoplasm. 1-Pyrroline-4-hydroxy-2-carboxylate can be biosynthesized from 4-hydroxy-L-proline through the action of the enzyme D-amino-acid oxidase. In humans, 1-pyrroline-4-hydroxy-2-carboxylate is involved in the arginine and proline metabolism pathway. 1-Pyrroline-4-hydroxy-2-carboxylate is also involved in several metabolic disorders, some of which include prolidase deficiency (PD), the hyperornithinemia with gyrate atrophy (hoga) pathway, arginine: glycine amidinotransferase deficiency (agat deficiency), and creatine deficiency, guanidinoacetate methyltransferase deficiency.
4-hydroxy-1-pyrroline-2-carboxylic acid is a 1-pyrrolinecarboxylic acid having a hydroxy substituent at the 4-position. It has a role as a mouse metabolite. It is a dehydroamino acid and a 1-pyrrolinecarboxylic acid. It is a conjugate acid of a 4-hydroxy-1-pyrroline-2-carboxylate.
Brand Name: Vulcanchem
CAS No.: 9054-77-7
VCID: VC1688874
InChI: InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h3,7H,1-2H2,(H,8,9)
SMILES: C1C(CN=C1C(=O)O)O
Molecular Formula: C5H7NO3
Molecular Weight: 129.11 g/mol

1-Pyrroline-4-hydroxy-2-carboxylate

CAS No.: 9054-77-7

Cat. No.: VC1688874

Molecular Formula: C5H7NO3

Molecular Weight: 129.11 g/mol

* For research use only. Not for human or veterinary use.

1-Pyrroline-4-hydroxy-2-carboxylate - 9054-77-7

Specification

CAS No. 9054-77-7
Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
IUPAC Name 3-hydroxy-3,4-dihydro-2H-pyrrole-5-carboxylic acid
Standard InChI InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h3,7H,1-2H2,(H,8,9)
Standard InChI Key AOMLMYXPXUTBQH-UHFFFAOYSA-N
SMILES C1C(CN=C1C(=O)O)O
Canonical SMILES C1C(CN=C1C(=O)O)O

Introduction

Chemical Properties and Structure

1-Pyrroline-4-hydroxy-2-carboxylate belongs to the class of organic compounds known as pyrrolines, which are characterized by a five-member unsaturated aliphatic ring containing one nitrogen atom and four carbon atoms . This compound features a hydroxyl group at the 4-position and a carboxylate group at the 2-position of the pyrroline ring.

The key chemical properties of 1-Pyrroline-4-hydroxy-2-carboxylate are summarized in the following table:

PropertyValue
Chemical FormulaC5H7NO3
Average Molecular Weight129.114 g/mol
Monoisotopic Molecular Weight129.042593095 g/mol
IUPAC Name3-hydroxy-3,4-dihydro-2H-pyrrole-5-carboxylic acid
Traditional Name4-hydroxy-4,5-dihydro-3H-pyrrole-2-carboxylic acid
CAS Registry Number9054-77-7
SMILESOC1CN=C(C1)C(O)=O
InChI IdentifierInChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h3,7H,1-2H2,(H,8,9)
InChI KeyAOMLMYXPXUTBQH-UHFFFAOYSA-N

In terms of taxonomic classification, this compound is an organoheterocyclic compound with an aliphatic heteromonocyclic framework . At physiological pH (7.3), it exists primarily as the conjugate base 4-hydroxy-1-pyrroline-2-carboxylate .

Biological Significance and Metabolism

Role in Human Metabolism

In humans, 1-Pyrroline-4-hydroxy-2-carboxylate serves as an important metabolic intermediate in the hydroxy-L-proline pathway. Much of the pyrrole-2-carboxylate (PCA) found in human urine is believed to form from this labile precursor . Normal human values for endogenous urinary PCA average 0.51 μmol/day, with a range of 0.20-1.3 μmol and a standard deviation of 0.31 μmol .

The primary source of this compound in humans appears to be free hydroxy-L-proline, as evidenced by the following observations:

  • Elevated levels in individuals with hereditary hydroxyprolinemia

  • Three to eightfold increases in PCA excretion in normal subjects following large oral doses of hydroxy-L-proline

Presence in Other Organisms

1-Pyrroline-4-hydroxy-2-carboxylate has been identified in various organisms beyond humans:

  • Found in mice as a metabolite

  • Detected in Apis cerana (Asian honeybee)

  • Present in Trypanosoma brucei (parasitic protozoan)

  • Involved in bacterial metabolism, particularly in Pseudomonas species and Sinorhizobium meliloti

Enzymatic Reactions and Pathways

Key Enzymatic Reactions

1-Pyrroline-4-hydroxy-2-carboxylate participates in several enzymatic reactions, particularly in hydroxy-L-proline metabolism. The principal enzymatic interactions are summarized below:

EnzymeEC NumberReactionFunction
D-amino-acid oxidase-cis-4-Hydroxy-D-proline + O2 → 1-Pyrroline-4-hydroxy-2-carboxylate + H2O2Oxidation of hydroxylated D-proline
1-pyrroline-4-hydroxy-2-carboxylate deaminase (HPC deaminase)EC 3.5.4.221-pyrroline-4-hydroxy-2-carboxylate + H2O → 2,5-dioxopentanoate + NH3Deamination in arginine and proline metabolism

Research Findings on Related Enzymes

Novel Enzymes in Hydroxyproline Metabolism

Researchers have identified and characterized two novel enzymes involved in the metabolism of 1-Pyrroline-4-hydroxy-2-carboxylate:

D-hydroxyproline Dehydrogenase

This enzyme catalyzes the conversion of cis-4-D-Hyp to 1-Pyrroline-4-hydroxy-2-carboxylate. The enzyme exhibits several noteworthy characteristics:

  • Completely different from known bacterial proline dehydrogenases

  • High specificity for D-hydroxyproline substrate

  • Shows significant structural differences between bacterial species:

    • In P. putida: A homomeric enzyme containing only FAD as a prosthetic group

    • In P. aeruginosa: A novel heterododecameric structure (α4β4γ4) containing two FADs, FMN, and a [2Fe-2S] iron-sulfur cluster in the αβγ heterotrimeric unit

These structural differences suggest convergent evolution of the L-hydroxyproline pathway in these bacterial species.

Δ(1)-pyrroline-4-hydroxy-2-carboxylate (Pyr4H2C) Deaminase

Also known as HypD or HPC deaminase, this enzyme catalyzes the deamination of 1-Pyrroline-4-hydroxy-2-carboxylate. Key findings about this enzyme include:

  • It belongs to the dihydrodipicolinate synthase/N-acetylneuraminate lyase protein family

  • Its activity is competitively inhibited by pyruvate, a common substrate for other proteins in this family

  • Crystal structure analysis shows it to be a member of the N-acetylneuraminate lyase subfamily of the (α/β)8 barrel, TIM barrel protein family

Structural Studies

The crystal structure of HypD, a 1-pyrroline-4-hydroxy-2-carboxylate deaminase from Sinorhizobium meliloti, has been determined and provides valuable insights:

  • The protein has a functional keywords classification as part of the n-acetylneuraminate lyase sub-family

  • It features an (alpha/beta)8 barrel structure, also known as a TIM barrel

  • The structure is consistent with the known enzymatic mechanism for other members of this group

  • The total formula weight is 68,971.05

This structural information enhances understanding of the catalytic mechanism and potential for targeted interventions in this metabolic pathway.

Medical and Biochemical Implications

Association with Genetic Disorders

The metabolism of 1-Pyrroline-4-hydroxy-2-carboxylate has medical implications, particularly related to:

  • Hereditary hydroxyprolinemia: Individuals with this rare genetic disorder show elevated levels of PCA in urine, derived from 1-Pyrroline-4-hydroxy-2-carboxylate

  • Potential biomarker: The compound may serve as an indicator of disorders in hydroxy-L-proline metabolism

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